Fmoc-Pro-OH-1-13C
CAS No.:
Cat. No.: VC16650264
Molecular Formula: C20H19NO4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO4 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1 |
| Standard InChI Key | ZPGDWQNBZYOZTI-ZLHLYFPTSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Fmoc-Pro-OH-1-¹³C is a chiral molecule with the molecular formula C₂₀H₁₉¹³CNO₄ and a molecular weight of 338.37 g/mol . Its structure consists of an L-proline backbone modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a ¹³C isotope at the carboxylic acid carbon (position 1). Key physicochemical properties include:
The Fmoc group enhances solubility in organic solvents during solid-phase peptide synthesis (SPPS), while the ¹³C label provides a detectable marker for NMR and mass spectrometry .
Synthesis and Isotopic Incorporation
The synthesis of Fmoc-Pro-OH-1-¹³C involves isotopic labeling during the preparation of the proline precursor. A representative protocol adapts the unlabeled synthesis method :
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Isotope-Enriched Proline Synthesis: L-Proline-1-¹³C is synthesized via microbial fermentation using ¹³C-labeled glucose or chemical carboxylation with ¹³CO₂.
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Fmoc Protection: The labeled proline is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system of 1,4-dioxane and water, with potassium carbonate as a base .
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Purification: The crude product is extracted with dichloromethane, dried over sodium sulfate, and recrystallized to ≥98% purity .
Critical challenges include minimizing isotopic dilution during protection and ensuring enantiomeric purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to verify isotopic incorporation .
Applications in Peptide Science and Structural Biology
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C label at position 1 enables precise detection of proline’s conformational dynamics in peptides. For example:
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Cyclomontanin B Synthesis: ¹³C-labeled proline residues were used to resolve torsional angles in cyclic peptides via 2D heteronuclear single quantum coherence (HSQC) NMR .
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Protein Folding Studies: The ¹³C chemical shift at 175–185 ppm (carboxylic region) reports on hydrogen bonding and solvent exposure in folded proteins .
Mass Spectrometry (MS)-Based Quantitation
Stable isotopes eliminate signal overlap in multiplexed proteomics. In a 2021 study, Fmoc-Pro-OH-1-¹³C synthesized peptides enabled absolute quantitation of collagen fragments in serum with a limit of detection (LOD) of 0.1 fmol/μL .
Mechanistic Studies in Solid-Phase Peptide Synthesis
The ¹³C label aids in tracking side reactions. For instance, Yang et al. (2021) used Fmoc-Pro-OH-1-¹³C to demonstrate that diketopiperazine formation in SPPS occurs at <0.5% yield under standard coupling conditions .
Comparative Analysis of Isotopologues
Fmoc-Pro-OH-1-¹³C is distinct from other labeled variants:
| Isotopologue | Molecular Formula | Applications |
|---|---|---|
| Fmoc-Pro-OH-¹³C₅ | C₂₀¹³C₅H₁₉NO₄ | Metabolic flux analysis |
| Fmoc-Pro-OH-¹⁵N | C₂₀H₁₉¹⁵NNO₄ | Nitrogen tracing in proteolysis |
| Fmoc-Pro-OH-1-¹³C | C₂₀H₁₉¹³CNO₄ | Site-specific NMR/MS detection |
The 1-¹³C variant is preferred for site-specific studies, whereas ¹³C₅ labels are used for whole-molecule tracking .
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